molecular formula C12H18F3N3O B7056249 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol

4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol

Cat. No.: B7056249
M. Wt: 277.29 g/mol
InChI Key: WOKLDKGILPCFNI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]butan-1-ol
  • 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]hexan-1-ol

Uniqueness

The uniqueness of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridazine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

4,4-dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O/c1-11(2,3)6-8(7-19)16-10-5-4-9(17-18-10)12(13,14)15/h4-5,8,19H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKLDKGILPCFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)NC1=NN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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